molecular formula C74H90N8Zn2 B1590819 Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide) CAS No. 92995-45-4

Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)

Cat. No. B1590819
CAS RN: 92995-45-4
M. Wt: 1222.3 g/mol
InChI Key: FEFYYVDUZMGZPC-UHFFFAOYSA-N
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Description

“Dizinc 5,5’-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)” is a chemical compound with the molecular formula C74H90N8Zn2 . It has an average mass of 1222.378 Da and a monoisotopic mass of 1218.587158 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its large molecular formula. Detailed structural analysis would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

  • Coordination Polymers

    • Field : Chemistry, specifically coordination chemistry .
    • Application : Synthesis of coordination polymers .
    • Method : These polymers were synthesized under hydrothermal conditions . Their structures were determined by single-crystal X-ray diffraction analyses and further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
    • Results : Ten new coordination polymers were synthesized, each with unique structures and properties . The effects of the ligands and the metal ions on the structures of the coordination polymers were discussed . The luminescent properties and the optical band gaps of these polymers were also investigated .
  • High-Energy-Density Material

    • Field : Materials Science .
    • Application : Development of high-energy-density materials .
    • Method : The compound was synthesized and its density was measured at different temperatures .
    • Results : The compound exhibited a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K). Its detonation velocity (9017 m s −1) is considerably superior to those of RDX (8795 m s −1), suggesting it is a competitive high-energy-density material .
  • Synthesis of Coordination Polymers

    • Field : Coordination Chemistry .
    • Application : Synthesis of coordination polymers .
    • Method : These polymers were synthesized under hydrothermal conditions . Their structures were determined by single-crystal X-ray diffraction analyses and further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
    • Results : Ten new coordination polymers were synthesized, each with unique structures and properties . The effects of the ligands and the metal ions on the structures of the coordination polymers were discussed . The luminescent properties and the optical band gaps of these polymers were also investigated .
  • High-Energy-Density Material

    • Field : Materials Science .
    • Application : Development of high-energy-density materials .
    • Method : The compound was synthesized and its density was measured at different temperatures .
    • Results : The compound exhibited a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K). Its detonation velocity (9017 m s −1) is considerably superior to those of RDX (8795 m s −1), suggesting it is a competitive high-energy-density material .
  • Coordination Polymers Based on 5,5’-(ethane-1,2-diyl)-bis(oxy)diisophthalic Acid

    • Field : Coordination Chemistry .
    • Application : Synthesis of coordination polymers .
    • Method : These polymers were synthesized under hydrothermal conditions . Their structures were determined by single-crystal X-ray diffraction analyses and further characterized by infrared spectra (IR), elemental analyses, powder X-ray diffraction (PXRD), and thermogravimetric (TG) analyses .
    • Results : Ten new coordination polymers were synthesized, each with unique structures and properties . The effects of the ligands and the metal ions on the structures of the coordination polymers were discussed . The luminescent properties and the optical band gaps of these polymers were also investigated .
  • High-Energy-Density Material

    • Field : Materials Science .
    • Application : Development of high-energy-density materials .
    • Method : The compound was synthesized and its density was measured at different temperatures .
    • Results : The compound exhibited a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K). Its detonation velocity (9017 m s −1) is considerably superior to those of RDX (8795 m s −1), suggesting it is a competitive high-energy-density material .

properties

IUPAC Name

dizinc;2,3,7,8,12,13,17,18-octaethyl-5-[2-(2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diid-5-yl)ethyl]porphyrin-21,22-diide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H90N8.2Zn/c1-17-41-45(21-5)63-37-67-49(25-9)53(29-13)71(79-67)57(72-54(30-14)50(26-10)68(80-72)38-64-46(22-6)42(18-2)60(76-64)35-59(41)75-63)33-34-58-73-55(31-15)51(27-11)69(81-73)39-65-47(23-7)43(19-3)61(77-65)36-62-44(20-4)48(24-8)66(78-62)40-70-52(28-12)56(32-16)74(58)82-70;;/h35-40H,17-34H2,1-16H3;;/q-4;2*+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFYYVDUZMGZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)CC)CC)CCC6=C7C(=C(C(=CC8=NC(=CC9=NC(=CC1=C(C(=C6[N-]1)CC)CC)C(=C9CC)CC)C(=C8CC)CC)[N-]7)CC)CC)CC.[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H90N8Zn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580532
Record name Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)

CAS RN

92995-45-4
Record name Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 2
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 3
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 4
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 5
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)
Reactant of Route 6
Dizinc 5,5'-(ethane-1,2-diyl)bis(2,3,7,8,12,13,17,18-octaethylporphine-21,22-diide)

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